2,5-Dimethyl-3-nitrobenzoic acid
Overview
Description
“2,5-Dimethyl-3-nitrobenzoic acid” is a substituted nitrobenzoic acid . It has a molecular formula of C9H9NO4 and an average mass of 195.172 Da .
Synthesis Analysis
The synthesis of similar compounds involves reacting the base compound with nitric acid . Another method involves the use of manganese acetate and cobalt acetate, followed by the addition of hydrogen peroxide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H9NO4 . The structure includes a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms .
Chemical Reactions Analysis
“this compound” is a versatile building block that can be used in the synthesis of a wide range of compounds . It is also an important intermediate for the synthesis of pharmaceuticals and other specialty chemicals .
Scientific Research Applications
Chemical Synthesis and Molecular Studies
- Tissue Sulfhydryl Groups Detection : A water-soluble aromatic disulfide has been synthesized for the determination of sulfhydryl groups, demonstrating applications in biological materials analysis (Ellman, 1959).
- Anticonvulsant Activities of Metal Complexes : Synthesis and structure analysis of Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid were conducted, showing their potential anticonvulsant activities (D'angelo et al., 2008).
- Infrared Spectra and Molecular Orbital Studies : Research on complexes of 2-chloro-4-nitrobenzoic acid with amines explores the relationship between infrared protonic vibrational band and proton affinity, contributing to the understanding of hydrogen bonding (Awad & Habeeb, 1996).
Material Synthesis and Analysis
- Solvent-Induced Reactivity towards Zinc Carboxylates : Studies on the reactions of 3,5-dimethylpyrazole with zinc(II) acetate in various solvents reveal insights into the formation of zinc complexes, indicating the role of solvent in complex formation (Sarma et al., 2009).
- Synthesis of Chlorantraniliprole : Demonstrates the use of 3-methyl-2-nitrobenzoic acid in synthesizing key intermediates for the production of chlorantraniliprole, a pesticide, showcasing the acid's role in agricultural chemical synthesis (Chen et al., 2010).
Analytical Chemistry Applications
- Spectrophotometric Determination of Metals : The development of an analytical reagent for the sensitive determination of nickel and other metals illustrates the utility of 2,5-Dimethyl-3-nitrobenzoic acid derivatives in analytical chemistry (Furukawa & Shibata, 1982).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Nitro compounds can participate in a variety of biochemical pathways due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-3-nitrobenzoic acid . These factors can include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
2,5-dimethyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGZFDGAQVAGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292738 | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27022-97-5 | |
Record name | 27022-97-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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